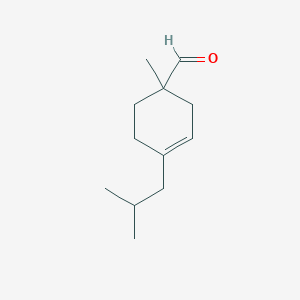
4-Isobutyl-1-methylcyclohex-3-enecarbaldehyde
Cat. No. B8471857
M. Wt: 180.29 g/mol
InChI Key: QNENNMKDTKRFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08999914B2
Procedure details


Anhydrous AlCl3 (0.6 g, 4.1 mmol) was suspended in toluene (250 ml) with vigorous stirring and a slow flow of nitrogen applied. Methacrolein (90% tech., 14 ml, 160 mmol) was added at room temperature over 10 min causing a slight increase in temperature. After stirring for 15 min, 5-methyl-3-methylenehex-1-ene 2 (25 g, 140 mmol) was added over 30 min causing the temperature to rise further to 31° C. The reaction mixture was stirred for 2 h and then quenched with sat. NaHCO3 solution (200 ml). After brief agitation the phases were separated and the lower aqueous phase extracted with toluene (300 ml). The combined organic phases were washed with sat. sodium potassium tartrate solution (2×200 ml) and water (300 ml), dried (Na2SO4) and concentrated in vacuo. The oil was purified by short Vigreux distillation at reduced pressure to give 3a as a colorless oil (12 g, 48% yield) containing ca. 10% GC of an isomer 3′a.

Name
5-methyl-3-methylenehex-1-ene
Quantity
25 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[O:1]=[CH:2][C:3](=[CH2:5])[CH3:4].[CH3:6][CH:7]([CH3:13])[CH2:8][C:9](=[CH2:12])[CH:10]=[CH2:11]>C1(C)C=CC=CC=1.[Al+3].[Cl-].[Cl-].[Cl-]>[CH2:8]([C:9]1[CH2:12][CH2:4][C:3]([CH3:5])([CH:2]=[O:1])[CH2:11][CH:10]=1)[CH:7]([CH3:13])[CH3:6] |f:3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=CC(C)=C
|
Step Two
|
Name
|
5-methyl-3-methylenehex-1-ene
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC(C=C)=C)C
|
Step Three
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Four
|
Name
|
|
|
Quantity
|
0.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with vigorous stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
a slight increase in temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 15 min
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise further to 31° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 2 h
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with sat. NaHCO3 solution (200 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After brief agitation the phases were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the lower aqueous phase extracted with toluene (300 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with sat. sodium potassium tartrate solution (2×200 ml) and water (300 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The oil was purified by short Vigreux distillation at reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)C1=CCC(CC1)(C=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12 g | |
| YIELD: PERCENTYIELD | 48% | |
| YIELD: CALCULATEDPERCENTYIELD | 47.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

